Quantified Physical Property Differentiation: Molecular Weight of 2-Methyl-6-(1H-pyrazol-5-yl)aniline vs. Common Pyrazolylaniline Analogs
2-Methyl-6-(1H-pyrazol-5-yl)aniline (CAS 56100-69-7) has a molecular weight of 173.22 g/mol (C10H11N3) and a density of 1.2±0.1 g/cm³ [1]. This distinguishes it from the unsubstituted 2-(1H-pyrazol-5-yl)aniline (159.19 g/mol, C9H9N3) by a +14 Da mass shift from the methyl group, and from the dichlorinated analog 3,5-dichloro-4-(1H-pyrazol-1-yl)aniline (228.08 g/mol) by -55 Da [1]. The target compound contains 2 hydrogen bond acceptors and 1 hydrogen bond donor (aniline NH2) in a configuration that differs from N-aryl pyrazole isomers where the pyrazole connects via the N1 atom rather than the C5 position [1].
| Evidence Dimension | Molecular weight and hydrogen bonding capacity |
|---|---|
| Target Compound Data | MW: 173.22 g/mol; HBA: 2; HBD: 1 |
| Comparator Or Baseline | 2-(1H-pyrazol-5-yl)aniline: MW 159.19 g/mol; 3,5-dichloro-4-(1H-pyrazol-1-yl)aniline: MW 228.08 g/mol |
| Quantified Difference | +14 Da vs. unsubstituted analog; -55 Da vs. dichlorinated analog |
| Conditions | Calculated physicochemical properties from PubChem database |
Why This Matters
This molecular weight differentiation enables unambiguous identity verification via LC-MS during procurement and inventory management.
- [1] PubChem. 2-Methyl-6-(1H-pyrazol-5-yl)aniline (CID 11564745). National Center for Biotechnology Information. Compound Summary. View Source
